molecular formula C7H9N3O2 B1282384 (3-Methyl-4-nitrophenyl)hydrazine CAS No. 91527-90-1

(3-Methyl-4-nitrophenyl)hydrazine

Cat. No.: B1282384
CAS No.: 91527-90-1
M. Wt: 167.17 g/mol
InChI Key: LJZQXGVKYRUBFR-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a methyl group at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenyl)hydrazine typically involves the nitration of 3-methylphenylhydrazine. The process begins with the preparation of 3-methylphenylhydrazine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones with carbonyl compounds.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: (3-Methyl-4-aminophenyl)hydrazine.

    Substitution: Hydrazones.

    Oxidation: (3-Carboxy-4-nitrophenyl)hydrazine.

Scientific Research Applications

(3-Methyl-4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Lacks the methyl and nitro substituents, making it less specific in its reactivity.

    4-Nitrophenylhydrazine: Similar in structure but lacks the methyl group, which can influence its chemical properties and reactivity.

    3-Methylphenylhydrazine: Lacks the nitro group, affecting its electron density and reactivity.

Uniqueness

(3-Methyl-4-nitrophenyl)hydrazine is unique due to the presence of both the methyl and nitro groups, which confer distinct electronic and steric properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZQXGVKYRUBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523208
Record name (3-Methyl-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91527-90-1
Record name (3-Methyl-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of hydrazine hydrate were slowly added dropwise to a solution of 15.9 g of 2-methyl-4-fluoronitrobenzene in 10 ml of N-methylpyrrolidone at room temperature, and the mixture was heated with stirring at 65° C. for 4 hours. The product was precipitated by adding 70 ml of water and was filtered off with suction and then recrystallized from isopropanol.
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5 g
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15.9 g
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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